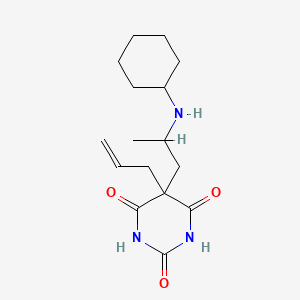
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid is a derivative of barbituric acid, a compound known for its central role in the development of barbiturate drugs Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid typically involves the following steps:
Formation of Barbituric Acid Core: The initial step involves the synthesis of barbituric acid, which can be achieved by the condensation of urea with malonic acid in the presence of a strong acid or base.
Introduction of Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Addition of Cyclohexylamino Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form hydroxyl groups.
Substitution: The cyclohexylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted barbituric acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its sedative and hypnotic properties, similar to other barbiturates.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid likely involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include various subunits of the GABA receptor, and the pathways involved are related to the modulation of chloride ion channels.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Allyl-5-(2-methylallyl)barbituric acid
- 5-Allyl-5-phenylbarbituric acid
- 5-Allyl-5-butylbarbituric acid
Uniqueness
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid is unique due to the presence of the cyclohexylamino group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This structural variation can influence its binding affinity to GABA receptors and its overall efficacy as a sedative or hypnotic agent.
Propiedades
Número CAS |
52116-27-5 |
|---|---|
Fórmula molecular |
C16H25N3O3 |
Peso molecular |
307.39 g/mol |
Nombre IUPAC |
5-[2-(cyclohexylamino)propyl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H25N3O3/c1-3-9-16(13(20)18-15(22)19-14(16)21)10-11(2)17-12-7-5-4-6-8-12/h3,11-12,17H,1,4-10H2,2H3,(H2,18,19,20,21,22) |
Clave InChI |
AMNCJCPIBOZGHF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


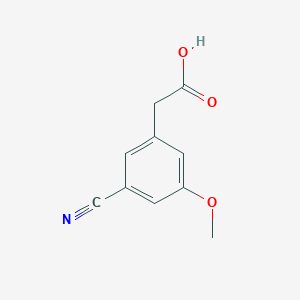
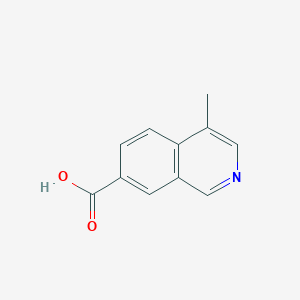


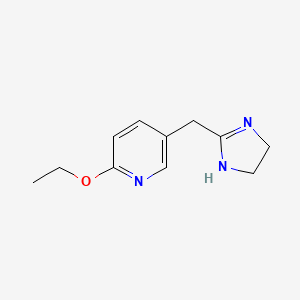
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)
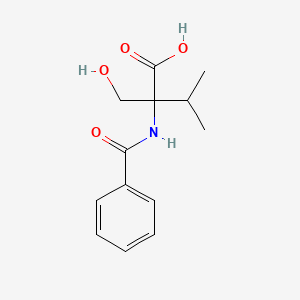
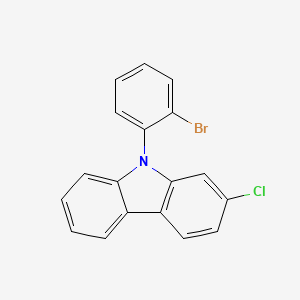
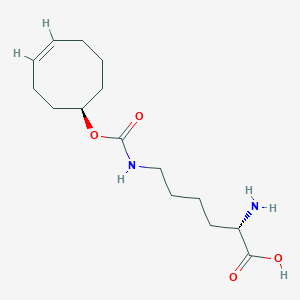
![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)

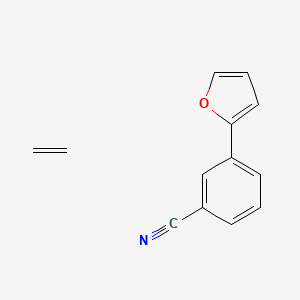
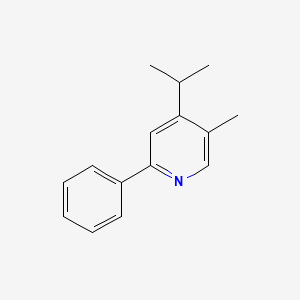
![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
